2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one
CAS No.: 1327306-79-5
Cat. No.: VC6519945
Molecular Formula: C22H24N2O2S2
Molecular Weight: 412.57
* For research use only. Not for human or veterinary use.
![2-(benzylsulfanyl)-1-{4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl}ethan-1-one - 1327306-79-5](/images/structure/VC6519945.png)
Specification
CAS No. | 1327306-79-5 |
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Molecular Formula | C22H24N2O2S2 |
Molecular Weight | 412.57 |
IUPAC Name | 2-benzylsulfanyl-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C22H24N2O2S2/c1-16-6-5-9-19-21(16)23-22(28-19)26-18-10-12-24(13-11-18)20(25)15-27-14-17-7-3-2-4-8-17/h2-9,18H,10-15H2,1H3 |
Standard InChI Key | DTJMJLJMVIAMHS-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CSCC4=CC=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Chemical Architecture
The compound features a central ethanone backbone (CH3CO-) substituted at the 1-position with a piperidin-1-yl group. This piperidine ring is further functionalized at the 4-position with a (4-methyl-1,3-benzothiazol-2-yl)oxy moiety. The 2-position of the ethanone is occupied by a benzylsulfanyl (C6H5CH2S-) group. The integration of a benzothiazole ring, piperidine, and thioether linkages confers unique electronic and steric properties to the molecule .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C22H23N2O2S2 |
Molecular Weight | 411.55 g/mol |
Key Functional Groups | Benzothiazole, Piperidine, Thiobenzyl, Ketone |
Hybridization | sp³ (piperidine), sp² (benzothiazole) |
Spectroscopic Signatures
While direct experimental data for this compound is limited, analogous structures provide insights into expected spectroscopic features:
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IR Spectroscopy: Stretching vibrations for C=O (1,710–1,740 cm⁻¹), C-S (650–750 cm⁻¹), and aromatic C=C (1,450–1,600 cm⁻¹) .
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NMR:
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Mass Spectrometry: Molecular ion peak at m/z 411.55 (M⁺), fragmentation patterns indicative of benzothiazole and piperidine cleavage .
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three key building blocks:
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4-Methyl-1,3-benzothiazol-2-ol: Serves as the nucleophilic component for ether formation.
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1-(4-Hydroxypiperidin-1-yl)ethan-1-one: Provides the piperidine-ketone scaffold.
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Benzyl mercaptan: Introduces the thioether functionality.
Formation of the Benzothiazole-Piperidine Ether Linkage
4-Methyl-1,3-benzothiazol-2-ol undergoes nucleophilic aromatic substitution with 4-chloropiperidine under basic conditions (e.g., K2CO3 in DMF) to yield 4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidine .
Acylation of Piperidine
The piperidine nitrogen is acylated using chloroacetone in the presence of triethylamine, producing 1-(4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl)ethan-1-one .
Thioether Formation
Reaction with benzyl mercaptan under Mitsunobu conditions (DIAD, PPh3) installs the benzylsulfanyl group at the ketone’s α-position, yielding the final product .
Table 2: Synthetic Optimization Parameters
Step | Reagents/Conditions | Yield (%) |
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Ether Formation | K2CO3, DMF, 80°C, 12h | 65–70 |
Acylation | Chloroacetone, Et3N, CH2Cl2 | 75–80 |
Thioether Coupling | Benzyl mercaptan, DIAD, PPh3 | 60–65 |
Physicochemical and Pharmacological Properties
Solubility and Lipophilicity
Biological Activity
While direct studies on this compound are unavailable, structural analogs exhibit notable pharmacological profiles:
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Antimicrobial Activity: Benzothiazole derivatives demonstrate efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .
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Kinase Inhibition: Piperidine-containing compounds show SYK kinase inhibition (IC50: 50–100 nM), relevant in autoimmune disorders .
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Anticancer Potential: Thioether-linked benzothiazoles induce apoptosis in MCF-7 breast cancer cells (EC50: 10 µM) .
Applications and Future Directions
Therapeutic Prospects
The compound’s dual benzothiazole-piperidine architecture positions it as a candidate for:
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Immunomodulators: Targeting SYK or JAK-STAT pathways in rheumatoid arthritis .
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Antiparasitic Agents: Leveraging thioether motifs against Plasmodium falciparum .
Industrial Relevance
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